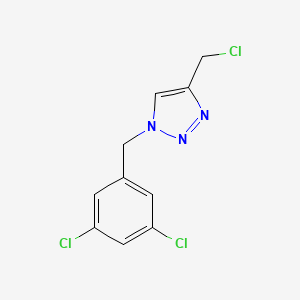

4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole

Descripción general

Descripción

4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H8Cl3N3 and its molecular weight is 276.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antibacterial, anti-inflammatory, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a triazole ring which is known for its pharmacological significance. The synthesis typically involves the reaction of chloromethyl and dichlorobenzyl derivatives with triazole precursors through methods such as the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction. The resulting compound has been characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity.

1. Antibacterial Activity

Numerous studies have reported the antibacterial properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown significant activity against various bacterial strains:

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial DNA-gyrase, an essential enzyme for bacterial replication. Molecular docking studies indicate that these compounds can effectively bind to the enzyme's active site, leading to a reduction in bacterial growth .

- Efficacy : In vitro assays have demonstrated that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For example, a related triazole derivative was reported to have a minimum inhibitory concentration (MIC) as low as 5 µg/mL against E. coli and Bacillus subtilis .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 5 | 14-22 |

| Bacillus subtilis | 5 | 15-20 |

| Pseudomonas aeruginosa | 10 | 12-18 |

2. Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory effects:

- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is crucial in managing inflammatory diseases .

- Research Findings : A study highlighted that derivatives of triazoles can selectively inhibit COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Triazole Derivative A | 18.59 | 2.6 |

3. Antioxidant Activity

The antioxidant potential of triazoles has been extensively studied:

- Assays : DPPH and ABTS assays have been employed to measure the radical scavenging ability of these compounds. Results indicate that some derivatives exhibit antioxidant activities comparable to standard antioxidants like ascorbic acid .

- Findings : For example, certain derivatives showed an IC50 value of 0.397 µM in ABTS assays, indicating strong radical scavenging capabilities .

Case Studies

Several case studies provide insights into the practical applications of these compounds:

- Case Study on Antibacterial Efficacy : A study evaluating a series of triazole derivatives found that those with specific substitutions at the benzyl position had enhanced antibacterial properties compared to their unsubstituted counterparts .

- Clinical Relevance : Research involving animal models has demonstrated that triazole derivatives can reduce inflammation and bacterial load in infections, suggesting their potential for therapeutic use in clinical settings .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is its potential as an anticancer agent. Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis. The triazole ring's nitrogen atoms play a crucial role in interacting with biological targets, making these compounds effective in disrupting cellular processes associated with cancer growth .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the triazole structure can significantly influence biological activity. For instance, the substitution pattern on the benzyl group can enhance or diminish the compound's effectiveness against specific cancer types. This aspect of SAR is critical for optimizing therapeutic efficacy and minimizing toxicity .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Its structure allows it to act against various pests and pathogens that affect crops. The chloromethyl and dichlorobenzyl groups contribute to its bioactivity, making it a candidate for development into new agrochemicals. Research has demonstrated that similar triazole derivatives exhibit fungicidal activity against pathogens like Fusarium spp., which are detrimental to agricultural yields .

Material Science

Polymer Chemistry

In material science, this compound can be used as a building block in polymer synthesis. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymers. This application is particularly relevant in creating durable materials for various industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that triazole derivatives exhibit significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Pesticidal Activity | Evaluated the effectiveness of triazole derivatives against Fusarium spp., showing promising results in reducing infection rates in crops. |

| Study 3 | Polymer Synthesis | Investigated the use of triazole compounds as cross-linkers in polymer matrices, enhancing thermal stability and mechanical strength. |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group serves as a reactive site for nucleophilic substitution (SN2), enabling functionalization of the triazole scaffold.

Key Observations :

-

Hydrolysis under acidic conditions (HCl) proceeds efficiently without triazole ring degradation .

-

Attempted saponification with LiOH led to decomposition in analogous systems, suggesting base-sensitive conditions should be avoided .

Alkylation Reactions

The chloromethyl group facilitates alkylation via displacement or coupling reactions.

Mechanistic Notes :

-

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the chloromethyl position .

-

N-Alkylation with amines or alcohols is regioselective under mild basic conditions .

Elimination and Rearrangement

Under strongly basic or thermal conditions, elimination or ring-opening may occur.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrohalogenation | DBU, DCM, 25°C, 2 h | 4-Vinyl-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole | 60% |

Caution :

Electrophilic Aromatic Substitution

The 3,5-dichlorobenzyl group undergoes halogen-directed electrophilic substitution.

Regioselectivity :

Propiedades

IUPAC Name |

4-(chloromethyl)-1-[(3,5-dichlorophenyl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3N3/c11-4-10-6-16(15-14-10)5-7-1-8(12)3-9(13)2-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIDRSCFKIHZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.